5-O-tert-Butyldimethylsilyl-1-chloro-2,3-O-isopropylidene-b-D-ribofuranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

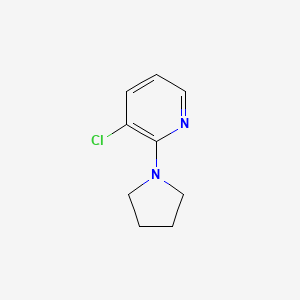

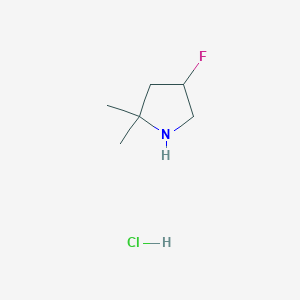

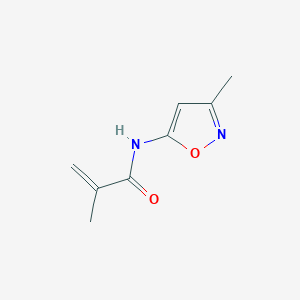

5-O-tert-Butyldimethylsilyl-1-chloro-2,3-O-isopropylidene-b-D-ribofuranose: is an intermediary compound, serving as a pivotal constituent for the research and development of a diverse range of pharmaceuticals, encompassing potent antiviral and antitumor compounds. It is categorized under carbohydrates, nucleosides, and nucleotides, specifically as a monosaccharide. The molecular formula of this compound is C14H27ClO5Si , and it has a molecular weight of 338.90 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-O-tert-Butyldimethylsilyl-1-chloro-2,3-O-isopropylidene-b-D-ribofuranose involves multiple steps. The starting material is typically a ribofuranose derivative, which undergoes protection and chlorination reactions. The tert-butyldimethylsilyl (TBDMS) group is introduced to protect the hydroxyl group, and the isopropylidene group is used to protect the diol functionality. The chlorination step introduces the chlorine atom at the desired position .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The chlorine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Protection and Deprotection Reactions: The TBDMS and isopropylidene groups can be selectively removed under specific conditions to yield the free hydroxyl groups.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Deprotection Reagents: Fluoride ions (e.g., TBAF) are commonly used to remove the TBDMS group, while acidic conditions (e.g., acetic acid) are used to remove the isopropylidene group.

Major Products: The major products formed from these reactions depend on the specific nucleophile used in the substitution reactions. For example, using an amine nucleophile would yield an amine derivative of the compound .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 5-O-tert-Butyldimethylsilyl-1-chloro-2,3-O-isopropylidene-b-D-ribofuranose is used as a building block for the synthesis of more complex molecules. It serves as a protected intermediate that can be selectively deprotected to yield various functionalized derivatives.

Biology and Medicine: The compound is crucial in the synthesis of antiviral and antitumor agents. Its derivatives have shown potential in inhibiting viral replication and tumor growth, making it a valuable compound in medicinal chemistry.

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its protected form allows for selective functionalization, which is essential in the design of drug candidates.

Mecanismo De Acción

The mechanism of action of 5-O-tert-Butyldimethylsilyl-1-chloro-2,3-O-isopropylidene-b-D-ribofuranose is primarily related to its role as a protected intermediate. The TBDMS and isopropylidene groups protect the hydroxyl functionalities, allowing for selective reactions at other positions. Upon deprotection, the free hydroxyl groups can participate in various biochemical reactions, including phosphorylation and glycosylation.

Comparación Con Compuestos Similares

- 5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-b-D-ribofuranosyl chloride

- 5-O-(tert-Butyldimethylsilyl)-2,3-O-isopropylidene-D-lyxofuranose

- 2,3-O-Isopropylidene-D-ribono-1,4-lactone

Uniqueness: The uniqueness of 5-O-tert-Butyldimethylsilyl-1-chloro-2,3-O-isopropylidene-b-D-ribofuranose lies in its specific protection groups and the position of the chlorine atom. These features make it a versatile intermediate for the synthesis of various derivatives, particularly in the development of antiviral and antitumor agents .

Propiedades

Fórmula molecular |

C14H27ClO5Si |

|---|---|

Peso molecular |

338.90 g/mol |

Nombre IUPAC |

(3aR,4S,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-chloro-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-ol |

InChI |

InChI=1S/C14H27ClO5Si/c1-12(2,3)21(6,7)17-8-9-10-11(14(15,16)18-9)20-13(4,5)19-10/h9-11,16H,8H2,1-7H3/t9-,10-,11-,14+/m1/s1 |

Clave InChI |

WYAJBBCRVPRQGT-BIAAXOCRSA-N |

SMILES isomérico |

CC1(O[C@@H]2[C@H](O[C@]([C@@H]2O1)(O)Cl)CO[Si](C)(C)C(C)(C)C)C |

SMILES canónico |

CC1(OC2C(OC(C2O1)(O)Cl)CO[Si](C)(C)C(C)(C)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12862623.png)

![2-Bromo-4-(methylthio)benzo[d]oxazole](/img/structure/B12862635.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-6-one](/img/no-structure.png)